molecular formula C24H21FN6O3 B10836202 Quinazolinedione derivative 1

Quinazolinedione derivative 1

Cat. No.: B10836202
M. Wt: 460.5 g/mol
InChI Key: LYSWZKKQEGTMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinedione derivative 1 is a member of the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazolinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by a fused benzene and pyrimidine ring system, with two carbonyl groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazolinedione derivative 1 typically involves the reaction of anthranilic acid with potassium cyanate to form the intermediate 2,4-dihydroxyquinazoline. This intermediate is then subjected to cyclization under acidic conditions to yield the desired quinazolinedione derivative .

Industrial Production Methods: Industrial production of quinazolinedione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Quinazolinedione derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinazolinediones, dihydroquinazolines, and various functionalized derivatives .

Scientific Research Applications

Quinazolinedione derivative 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinazolinedione derivative 1 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

  • Quinazoline
  • Quinazolinone
  • Dihydroquinazoline

Comparison: Quinazolinedione derivative 1 is unique due to the presence of two carbonyl groups at positions 2 and 4, which confer distinct chemical reactivity and biological activity. Compared to quinazoline and quinazolinone, quinazolinedione derivatives exhibit enhanced stability and a broader spectrum of pharmacological activities .

Properties

Molecular Formula

C24H21FN6O3

Molecular Weight

460.5 g/mol

IUPAC Name

1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C24H21FN6O3/c25-19-7-6-16(15-31-20-5-2-1-4-17(20)21(32)28-24(31)34)14-18(19)22(33)29-10-12-30(13-11-29)23-26-8-3-9-27-23/h1-9,14H,10-13,15H2,(H,28,32,34)

InChI Key

LYSWZKKQEGTMEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=CC=CC=C5C(=O)NC4=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.